Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a substituted phenyl ring with amino (-NH₂) and methoxy (-OCH₃) substituents. This compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, as evidenced by methods used for analogous structures (e.g., CuI-catalyzed amination in ) . The tert-butyl carbamate group serves to protect the piperazine nitrogen during synthetic steps, enabling selective deprotection for downstream functionalization.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)13-6-5-12(17)11-14(13)21-4/h5-6,11H,7-10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVMTFMZSXQHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the piperazine derivative with a methoxy-substituted aryl halide in the presence of a base such as potassium carbonate.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group. This is achieved by reacting the amino-substituted piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkyl or acyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural differences and functional group influences among the target compound and its analogs:
Electronic and Solubility Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group (-OCH₃) donates electrons via resonance, increasing the electron density of the phenyl ring. In contrast, cyano (-CN) and nitro (-NO₂) groups in analogs () withdraw electrons, altering reactivity in electrophilic substitutions or binding interactions .
- Solubility: Amino (-NH₂) and methoxy groups enhance water solubility compared to lipophilic groups like trifluoromethyl (-CF₃) () or heterocycles ().
Stability and Degradation
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., integration ratios for methoxy and amino protons) .
- HPLC/MS : Validates molecular weight and assesses purity (>95% by area normalization) .
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced: How to design experiments to evaluate the biological activity of this compound in receptor-binding studies?
Answer:
Target Selection : Prioritize receptors with structural homology to targets of related piperazine derivatives (e.g., serotonin or dopamine receptors) .
Assay Development :
- Radioligand Binding : Use competitive binding assays with tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A) to calculate IC₅₀ values .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Controls : Include positive controls (e.g., known antagonists) and vehicle-only groups. Validate results with orthogonal methods (e.g., SPR for binding kinetics) .
Advanced: How to resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
Answer:
Structural Reanalysis : Perform X-ray crystallography or DFT calculations to confirm stereochemistry and conformation .
Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .
Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare SAR trends across analogs. For example, methoxy groups may enhance solubility but reduce membrane permeability .
Advanced: What crystallographic strategies are optimal for resolving the 3D structure of this compound?
Answer:
Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane. Additive screening (e.g., 5% DMSO) may improve crystal quality .
Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. Employ SHELXL for refinement, leveraging its robust handling of disordered tert-butyl groups .
Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds involving the amino group) .
Basic: What are the key considerations for optimizing the compound’s stability during storage?
Answer:
Conditioning : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the amino group .
Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .
Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., deaminated or demethylated byproducts) .
Advanced: How to investigate the role of the 4-amino and 2-methoxy substituents in structure-activity relationships (SAR)?
Answer:
Analog Synthesis : Prepare derivatives with substituent deletions (e.g., replace methoxy with hydroxyl) or bioisosteres (e.g., fluorine for methoxy) .
In Vitro Profiling : Test analogs in parallel assays (e.g., kinase panels, receptor binding) to isolate substituent effects .
Computational Modeling : Perform docking simulations (AutoDock Vina) to map interactions between substituents and binding pockets (e.g., hydrogen bonding with methoxy) .
Advanced: What methodologies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?
Answer:
Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration .
X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., tartaric acid derivatives) .
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
Answer:
Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. BINAP) for Buchwald-Hartwig amination .
Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine .
Temperature Control : Use microwave-assisted synthesis (100–120°C) to accelerate reaction kinetics .
Advanced: How to evaluate metabolic stability and in vivo pharmacokinetics of this compound?
Answer:
Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
In Vivo Studies : Administer IV/PO doses in rodent models and collect plasma for PK analysis (Cₘₐₓ, t₁/₂) using validated bioanalytical methods .
Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., glucuronidation of the amino group) .
Advanced: What computational approaches predict potential off-target interactions for this compound?
Answer:
Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify receptors with conserved binding sites .
Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., hERG channel) over 100 ns trajectories to assess stability .
Machine Learning : Train models on ChEMBL data to predict toxicity endpoints (e.g., Ames test, hepatotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
